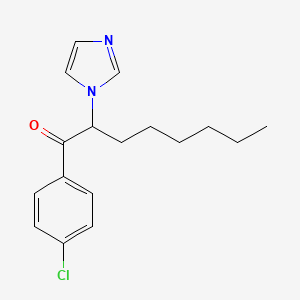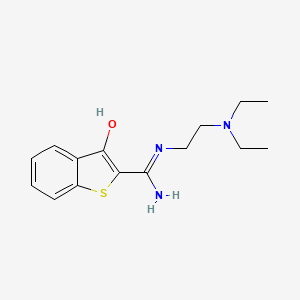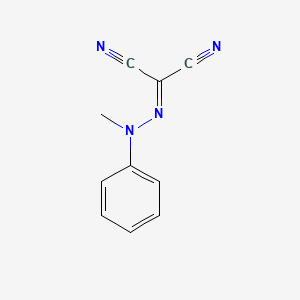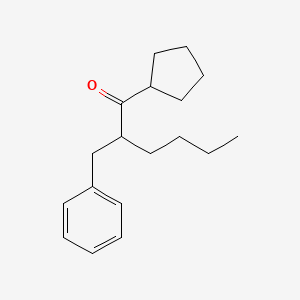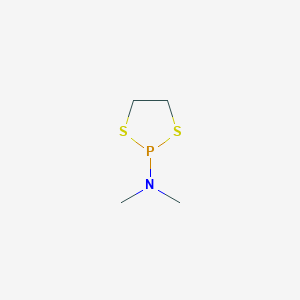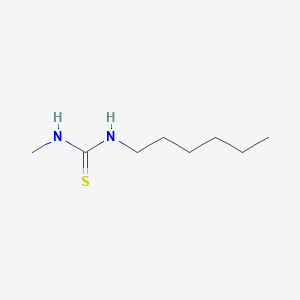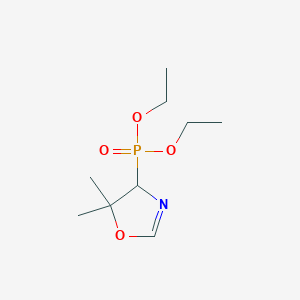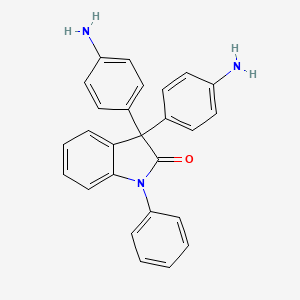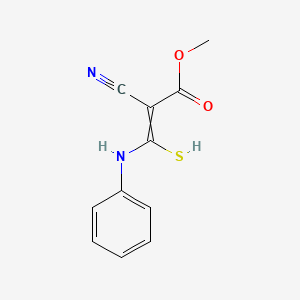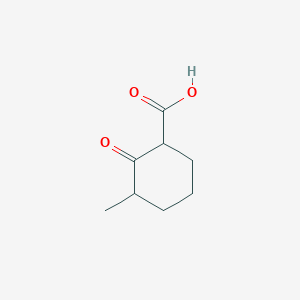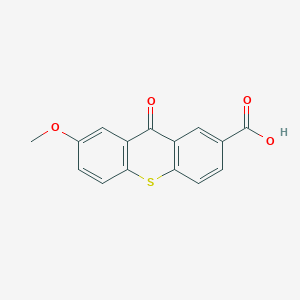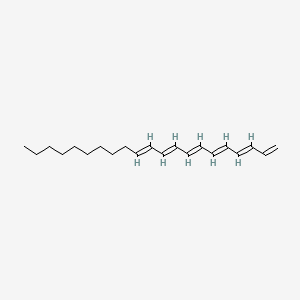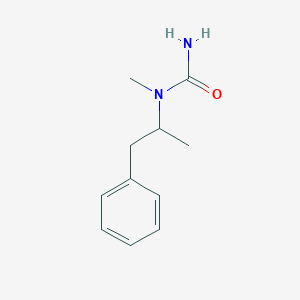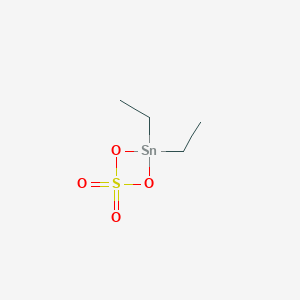
4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione is a unique organotin compound characterized by its distinct molecular structure This compound features a tin atom bonded to two oxygen atoms and two sulfur atoms, forming a dioxathiastannetane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione typically involves the reaction of diethylstannane with sulfur dioxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and minimize by-products.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes using larger reactors, precise control of reaction parameters, and efficient purification techniques to obtain the desired product in bulk quantities. The use of advanced analytical methods ensures the quality and consistency of the industrially produced compound.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state species.
Substitution: The diethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully selected to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other organotin compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research explores its potential as an anticancer agent due to its ability to interact with cellular components and disrupt cancer cell growth.
Industry: It is used in the production of specialty chemicals, including catalysts and stabilizers for polymers.
Mécanisme D'action
The mechanism by which 4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these molecules, altering their structure and function. This interaction can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylstannane: A simpler organotin compound with similar reactivity but lacking the dioxathiastannetane ring.
4,4-Dimethyl-2,2-dipyridyl: Another organotin compound with different substituents and applications.
Uniqueness
4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione stands out due to its unique ring structure and the presence of both sulfur and oxygen atoms bonded to the tin center. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
45734-35-8 |
|---|---|
Formule moléculaire |
C4H10O4SSn |
Poids moléculaire |
272.90 g/mol |
Nom IUPAC |
4,4-diethyl-1,3,2,4-dioxathiastannetane 2,2-dioxide |
InChI |
InChI=1S/2C2H5.H2O4S.Sn/c2*1-2;1-5(2,3)4;/h2*1H2,2H3;(H2,1,2,3,4);/q;;;+2/p-2 |
Clé InChI |
LLPJDKRYOSSXKY-UHFFFAOYSA-L |
SMILES canonique |
CC[Sn]1(OS(=O)(=O)O1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


